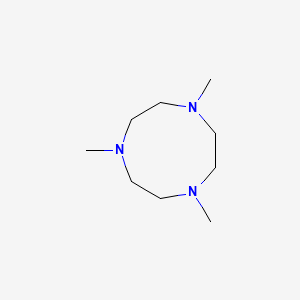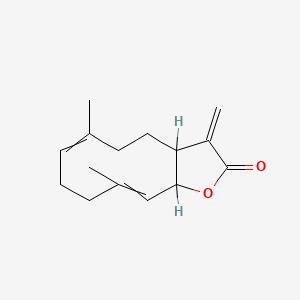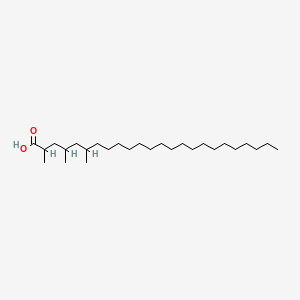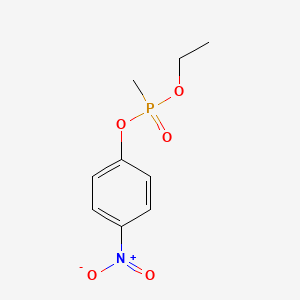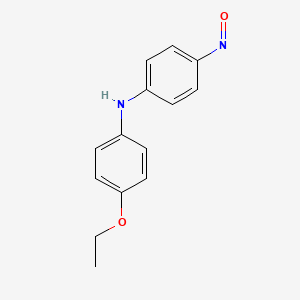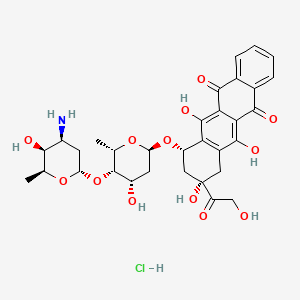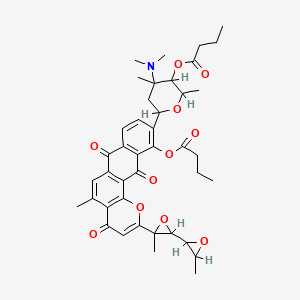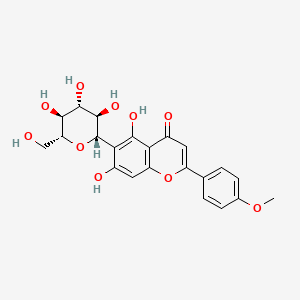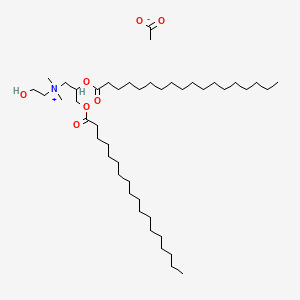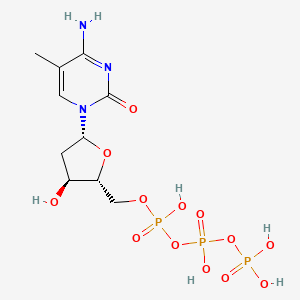
2-(1,2-Dihydro-2-oxo-1-(2-propenyl)-3H-indol-3-ylidene)-N,N-di-2-propenylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Dihydro-2-oxo-1-(2-propenyl)-3H-indol-3-ylidene)-N,N-di-2-propenylhydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules.
準備方法
The synthesis of 2-(1,2-Dihydro-2-oxo-1-(2-propenyl)-3H-indol-3-ylidene)-N,N-di-2-propenylhydrazinecarbothioamide typically involves multiple steps. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the propenyl groups and the hydrazinecarbothioamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole core, potentially altering the compound’s properties.
Substitution: The propenyl groups can participate in substitution reactions, where other functional groups replace the propenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to biologically active molecules makes it a candidate for studying biological processes.
Medicine: It may have potential as a therapeutic agent, although further research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Compared to other similar compounds, 2-(1,2-Dihydro-2-oxo-1-(2-propenyl)-3H-indol-3-ylidene)-N,N-di-2-propenylhydrazinecarbothioamide has unique structural features that may confer distinct properties. Similar compounds include other indole derivatives and hydrazinecarbothioamide analogs. The presence of the propenyl groups and the specific arrangement of functional groups in this compound can result in different reactivity and biological activity compared to its analogs.
特性
CAS番号 |
152128-80-8 |
|---|---|
分子式 |
C18H20N4OS |
分子量 |
340.4 g/mol |
IUPAC名 |
3-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-1,1-bis(prop-2-enyl)thiourea |
InChI |
InChI=1S/C18H20N4OS/c1-4-11-21(12-5-2)18(24)20-19-16-14-9-7-8-10-15(14)22(13-6-3)17(16)23/h4-10,23H,1-3,11-13H2 |
InChIキー |
OMMRFGWXNJMHPY-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N(CC=C)CC=C |
正規SMILES |
C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N(CC=C)CC=C |
同義語 |
A-IBDAT N-allylisatin-beta-4',4'-diallylthiosemicarbazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


